Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a butanoylamino group, a cyano group, and an ethyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the functional groups. The process may involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or thiourea.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Attachment of the Butanoylamino Group: The butanoylamino group can be added through acylation reactions using butanoyl chloride or butanoic anhydride in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide, butanoyl chloride in pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate depends on its interaction with molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-cyano-3-methylthiophene-4-carboxylate: Lacks the butanoylamino group, resulting in different reactivity and applications.
5-Amino-4-cyano-3-methylthiophene-2-carboxylate: Contains an amino group instead of the butanoylamino group, leading to distinct chemical properties.
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate: Has an acetylamino group instead of the butanoylamino group, affecting its biological activity.
Properties
IUPAC Name |
ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-6-10(16)15-12-9(7-14)8(3)11(19-12)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXYJKGARDNOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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